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Compound of Interest

Compound Name: Bis-PEG17-acid

Cat. No.: B1192368

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG17-acid is a homobifunctional crosslinking agent characterized by a polyethylene
glycol (PEG) backbone containing 17 ethylene glycol units, flanked by a carboxylic acid group
at each terminus. This structure imparts unique properties that are highly advantageous in the
fields of bioconjugation, drug delivery, and proteomics. The hydrophilic nature of the PEG
spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous
environments, mitigating issues of aggregation and precipitation often encountered with more
hydrophobic crosslinkers.[1] The terminal carboxylic acid groups provide reactive handles for
covalently linking molecules, most commonly those containing primary amines, through the
formation of stable amide bonds. This guide provides a comprehensive overview of the
technical specifications, applications, and experimental considerations for utilizing Bis-PEG17-
acid in research and development.

Core Properties and Specifications

Bis-PEG17-acid is a discrete and homogenous compound, ensuring uniformity in crosslinking
applications. Its key properties are summarized in the table below for easy reference and
comparison.
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Property Value References
Molecular Weight 866.98 g/mol

CAS Number 51178-68-8

Chemical Formula C38H74021

Spacer Arm Length ~67.5 A (estimated)!

Functional Groups Carboxylic Acid (-COOH) x 2

Reactivity Primary amines (-NH2) [1]

Solubility Soluble in water, DMSO, DMF

pKa of Carboxylic Acid ~4-5

1The spacer arm length is estimated based on the 17 ethylene glycol units, with each unit
contributing approximately 3.5 A to the total length, and includes the additional atoms in the
chain.

Chemical Reactivity and Mechanism

The utility of Bis-PEG17-acid as a crosslinker is centered on the reactivity of its terminal
carboxylic acid groups. These groups can be activated to react with nucleophiles, most notably
the primary amines found on the surface of proteins (e.g., the e-amino group of lysine residues)
and other biomolecules.

The most common activation strategy involves the use of carbodiimides, such as 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or
its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction proceeds as follows:

» Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of Bis-PEG17-acid to
form a highly reactive O-acylisourea intermediate.

o Formation of a Stable NHS Ester: This unstable intermediate is susceptible to hydrolysis.
The addition of NHS rapidly converts the O-acylisourea intermediate into a more stable NHS
ester.
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Amine Reaction and Amide Bond Formation: The NHS ester readily reacts with a primary
amine to form a stable amide bond, releasing NHS.

This reaction scheme is favored for its efficiency and the stability of the resulting amide bond

under physiological conditions.

Experimental Protocols

The following section provides a detailed methodology for a typical crosslinking experiment

using Bis-PEG17-acid to conjugate two amine-containing proteins.

Materials

Bis-PEG17-acid

Protein A (amine-containing)

Protein B (amine-containing)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCI, pH 8.5 or 1 M Glycine, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting columns

Protocol for Protein-Protein Conjugation

Reagent Preparation:

o Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
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o Prepare a 10 mg/mL stock solution of Bis-PEG17-acid in anhydrous DMF or DMSO.
o Prepare a solution of Protein A at a concentration of 1-5 mg/mL in Activation Buffer.

o Prepare a solution of Protein B at a concentration of 1-5 mg/mL in Coupling Buffer.

e Activation of Bis-PEG17-acid:

o To the Protein A solution, add the Bis-PEG17-acid stock solution to achieve a desired
molar excess (e.g., 10- to 50-fold molar excess over Protein A).

o Immediately add EDC to a final concentration of 5 mM and NHS to a final concentration of
10 mM.

o Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
« Purification of Activated Protein A (Optional but Recommended):

o To remove excess crosslinker and byproducts, pass the reaction mixture through a
desalting column equilibrated with Coupling Buffer. Collect the fractions containing the
activated Protein A.

o Conjugation to Protein B:

o Immediately add the activated Protein A solution (or the purified activated Protein A) to the
Protein B solution. A 1:1 molar ratio of Protein A to Protein B is a good starting point, but
this may need to be optimized.

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle
mixing.

e Quenching the Reaction:

o Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by
consuming any unreacted NHS esters.

o Incubate for 15-30 minutes at room temperature.
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« Purification of the Conjugate:

o Remove excess reagents and unconjugated proteins by size-exclusion chromatography
(SEC) or dialysis against an appropriate buffer (e.g., PBS).

e Characterization:

o Analyze the purified conjugate using SDS-PAGE to confirm the formation of higher
molecular weight species.

o Further characterization can be performed using techniques such as mass spectrometry to
determine the degree of labeling.

Applications

The properties of Bis-PEG17-acid make it a versatile tool for a variety of applications in
research and drug development.

Protein Crosslinking Studies

Bis-PEG17-acid can be used to study protein-protein interactions. By crosslinking interacting
proteins, the complex can be stabilized for identification and characterization by techniques
such as mass spectrometry.

Antibody-Drug Conjugates (ADCSs)

In the development of ADCs, a linker is required to attach a cytotoxic drug to an antibody. The
hydrophilic and biocompatible nature of the PEG spacer in Bis-PEG17-acid can improve the
pharmacokinetic properties of the resulting ADC.

PROTACSs (Proteolysis-Targeting Chimeras)

Bis-PEG17-acid is utilized as a linker in the synthesis of PROTACSs. [cite: | APROTAC is a
heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin
ligase, leading to the ubiquitination and subsequent degradation of the target protein by the
proteasome. The PEG linker provides the necessary spacing and flexibility for the two ends of
the PROTAC to bind their respective targets simultaneously.
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Surface Modification

The carboxylic acid groups of Bis-PEG17-acid can be used to functionalize surfaces, such as
nanoparticles or microplates, to enable the immobilization of proteins or other biomolecules.
This is useful for the development of diagnostic assays and targeted drug delivery systems.

Visualizations
Experimental Workflow for Protein Crosslinking
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1. Reagent Preparation

Prepare Stock Solutions:
- Bis-PEG17-acid in DMSO/DMF
- EDC and NHS in Buffer
- Protein A in Activation Buffer
- Protein B in Coupling Buffer

Mix Reagents

2. Activation

Activate Bis-PEG17-acid with EDC/NHS
in the presence of Protein A

3. Purification (Optional)

Remove excess crosslinker
(Desalting Column)

Direct Conjugation
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4. Conjugation |
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React activated Protein A
with Protein B

5. Quenching

Add Tris or Glycine to
stop the reaction

6. Final Purification

Purify the conjugate
(Size-Exclusion Chromatography)

7. Analysis

Characterize the conjugate
(SDS-PAGE, Mass Spectrometry)

Click to download full resolution via product page

Caption: A typical experimental workflow for protein-protein conjugation using Bis-PEG17-acid.
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Signaling Pathway: PROTAC-Mediated Protein
Degradation
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Caption: The role of a Bis-PEG17-acid linker in a PROTAC to induce protein degradation.

Conclusion

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1192368?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Bis-PEG17-acid is a valuable and versatile homobifunctional crosslinker for a wide range of
applications in biomedical research and drug development. Its well-defined structure,
hydrophilicity, and robust reactivity with primary amines make it an excellent choice for creating
stable and soluble bioconjugates. The detailed protocols and conceptual frameworks provided
in this guide are intended to facilitate its successful implementation in the laboratory. As with
any crosslinking reagent, optimization of reaction conditions is crucial for achieving the desired
outcome, and empirical testing is recommended to determine the optimal parameters for
specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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